Sulfo-nhs-LC-biotin
描述
磺基-NHS-LC-生物素,也称为磺基琥珀酰亚胺酯-6-[生物素-酰胺基]己酸酯,是一种水溶性生物素化试剂。它广泛用于标记抗体、蛋白质和其他含有伯胺的分子。 这种化合物特别适用于细胞表面标记,因为它不能穿透细胞膜 .
准备方法
合成路线和反应条件
磺基-NHS-LC-生物素通过一系列涉及生物素和N-羟基磺基琥珀酰亚胺(NHS)的化学反应合成。该过程通常涉及在偶联剂(如二环己基碳二亚胺(DCC))存在下,用NHS活化生物素。 反应在温和条件下,在有机溶剂如二甲基甲酰胺(DMF)或二甲基亚砜(DMSO)中进行 .
工业生产方法
在工业环境中,磺基-NHS-LC-生物素的生产遵循类似的合成路线,但规模更大。该过程针对更高的产量和纯度进行了优化,通常涉及用于精确控制反应参数的自动化系统。 最终产品使用色谱等技术进行纯化,以确保高品质 .
化学反应分析
反应类型
磺基-NHS-LC-生物素主要进行取代反应。NHS酯基与伯胺(-NH2)反应形成稳定的酰胺键。 这种反应在pH 7-9缓冲液中效率很高 .
常用试剂和条件
试剂: 伯胺(例如蛋白质中的赖氨酸残基)、缓冲液(例如磷酸盐缓冲盐水)
pH 7-9,室温,水溶液主要产物
科学研究应用
磺基-NHS-LC-生物素在科学研究中具有广泛的应用:
化学: 用于小分子和聚合物的生物素化。
生物学: 通常用于标记细胞表面蛋白,使研究受体表达和蛋白质-蛋白质相互作用成为可能。
医学: 用于诊断检测(如ELISA和Western blotting)中,用于检测生物素化蛋白。
作用机制
磺基-NHS-LC-生物素通过与伯胺形成稳定的酰胺键发挥作用。NHS酯基与蛋白质或其他分子上的胺基反应,导致生物素部分的共价连接。 这种生物素化允许随后将生物素化分子结合到链霉亲和素或亲和素,促进检测、纯化或固定化 .
与相似化合物的比较
相似化合物
磺基-NHS-LC-LC-生物素: 与磺基-NHS-LC-生物素类似,但具有更长的间隔臂,提供更大的灵活性并减少空间位阻.
磺基-NHS-生物素: 缺少长链间隔基,使其不太适合需要最小空间位阻的应用.
独特性
磺基-NHS-LC-生物素的独特之处在于它具有中等长度的间隔臂,这在最小空间位阻所需的足够长度和适度质量之间取得了平衡。 这使其在各种生物素化应用中具有高度的通用性 .
相似化合物的比较
Similar Compounds
Sulfo-NHS-LC-LC-Biotin: Similar to Sulfo-NHS-LC-Biotin but with a longer spacer arm, providing greater flexibility and reducing steric hindrance.
Sulfo-NHS-Biotin: Lacks the long-chain spacer, making it less suitable for applications requiring minimal steric hindrance.
Uniqueness
This compound is unique due to its intermediate-length spacer arm, which provides a balance between adequate length for minimal steric hindrance and modest mass. This makes it highly versatile for various biotinylation applications .
属性
IUPAC Name |
1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZHJQWIISKTJN-YALINYFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127062-22-0 | |
Record name | Sulphosuccinimidyl-6-(biotinamido)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。